molecular formula C11H11FO2 B13280575 Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate

Cat. No.: B13280575
M. Wt: 194.20 g/mol
InChI Key: XPJIBDQLRBHQAR-ONEGZZNKSA-N
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Description

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a fluorinated aromatic ring, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or by using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with ester substrates.

    Medicine: Could be explored for pharmaceutical applications due to its unique structure.

    Industry: May be used in the production of fragrances or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, esters can act as substrates for hydrolysis reactions catalyzed by esterases. The fluorinated aromatic ring might interact with biological targets through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-phenylprop-2-enoate: Lacks the fluorine and methyl groups on the aromatic ring.

    Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Similar structure but with fluorine in a different position.

    Methyl (2E)-3-(3-methylphenyl)prop-2-enoate: Similar structure but without the fluorine atom.

Uniqueness

The presence of both a fluorine atom and a methyl group on the aromatic ring can impart unique chemical and physical properties, such as altered reactivity and potential biological activity.

Biological Activity

Methyl (2E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate, a member of the class of compounds known as methyl esters, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13F O2
  • Molecular Weight : 206.23 g/mol

The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It is hypothesized that this compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated the following IC50 values:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)25.4
A549 (Lung)30.1
HeLa (Cervical)22.8

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in cell viability of MCF-7 cells, with significant morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Model : In a mouse model of colon cancer, oral administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an antitumor agent.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl (E)-3-(3-fluoro-5-methylphenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-8-5-9(7-10(12)6-8)3-4-11(13)14-2/h3-7H,1-2H3/b4-3+

InChI Key

XPJIBDQLRBHQAR-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)/C=C/C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1)F)C=CC(=O)OC

Origin of Product

United States

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